O-Isopropylhydroxylamine hydrochloride

Description

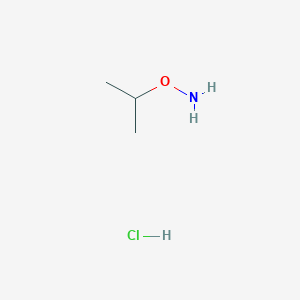

Structure

3D Structure of Parent

Properties

IUPAC Name |

O-propan-2-ylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-3(2)5-4;/h3H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFBPRRSRZLRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507200 | |

| Record name | O-Propan-2-ylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4490-81-7 | |

| Record name | Hydroxylamine, O-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4490-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Propan-2-ylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(propan-2-yl)hydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of O-Isopropylhydroxylamine hydrochloride?

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the physical and chemical properties of O-Isopropylhydroxylamine hydrochloride. The information is curated for professionals in research and development, with a focus on data clarity, experimental context, and the compound's role in chemical synthesis.

Core Physical and Chemical Properties

This compound is a white crystalline solid that serves as a versatile reagent in organic synthesis.[1][2] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a convenient precursor for various chemical transformations.[3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Source(s) |

| CAS Number | 4490-81-7 | [1][2][3] |

| Molecular Formula | C₃H₁₀ClNO | [2][3] |

| Molecular Weight | 111.57 g/mol | [1][3] |

| Appearance | White to off-white or beige crystalline solid | [1][2] |

| Property | Value | Notes | Source(s) |

| Melting Point | 80-100 °C | A specific value of 94°C has also been reported. The range may be indicative of purity. | [1][4] |

| Solubility | Soluble in water. | Quantitative solubility data (g/100mL) is not readily available in published literature. | [1][2] |

| pKa | Not experimentally determined. | The predicted pKa of the corresponding free base, N-Isopropylhydroxylamine, is approximately 14.14. The hydrochloride salt is acidic. | [5] |

| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). | Hygroscopic; protect from moisture. | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid droplet is observed is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting.

-

Reporting: The melting point is reported as a range from the onset to the completion of melting.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a substance in water at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or titration.

-

Calculation: The solubility is expressed as grams of solute per 100 mL of solvent (g/100mL) at the specified temperature.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant of the protonated amine.

Methodology:

-

Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, measured increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Chemical Reactivity and Synthesis

This compound is primarily utilized as a nucleophilic reagent in organic synthesis, most notably for the formation of oximes from carbonyl compounds.[3]

Synthesis of this compound

One common synthetic route involves the alkylation of an N-hydroxyacetimidate ester followed by hydrolysis.

Caption: Synthesis of this compound.

Reaction with Carbonyls: Oxime Formation

A key application of this compound is its reaction with aldehydes and ketones to form O-isopropyloximes. This reaction is a nucleophilic addition to the carbonyl group.

Caption: Reaction of O-Isopropylhydroxylamine with Acetone.

This reaction is crucial in synthetic organic chemistry for the preparation of amines and other nitrogen-containing compounds.[3] The resulting oximes are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1]

Stability and Storage

This compound is stable under recommended storage conditions.[2] It is, however, hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation from moisture.[2]

Applications in Research and Development

The primary utility of this compound lies in its role as a synthetic intermediate. Its ability to introduce the O-isopropylhydroxylamino group makes it a valuable tool for medicinal chemists and material scientists. Key application areas include:

-

Pharmaceutical Synthesis: As a building block for creating complex molecules with potential therapeutic properties.[3]

-

Agrochemical Development: In the synthesis of novel pesticides and herbicides.[3]

-

Material Science: For the preparation of metal-chelating agents and polymers.[1]

-

Analytical Chemistry: Used as a reagent for the derivatization of carbonyl compounds for analysis by chromatography and mass spectrometry.[3]

References

O-Isopropylhydroxylamine Hydrochloride: A Comprehensive Technical Guide for Researchers

CAS Number: 4490-81-7[1][2] Molecular Formula: C₃H₁₀ClNO[1][2]

This technical guide provides an in-depth overview of O-Isopropylhydroxylamine hydrochloride, a versatile reagent with significant applications in organic synthesis and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document outlines its chemical properties, synthesis, and biological significance, supported by experimental protocols and pathway diagrams.

Physicochemical and Spectral Data

This compound is a white crystalline solid soluble in water.[1][3] Its chemical structure features an isopropyl group attached to the oxygen atom of a hydroxylamine moiety, with the hydrochloride salt enhancing its stability and solubility.[3][4]

| Property | Value | Reference |

| CAS Number | 4490-81-7 | [1][2] |

| Molecular Formula | C₃H₁₀ClNO | [1][2] |

| Molecular Weight | 111.57 g/mol | [2] |

| Appearance | White crystalline solid | [1][3] |

| Melting Point | 80-100°C | [5] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | 2-8°C under inert atmosphere |

Spectral Data Summary:

| Spectrum Type | Key Data Points |

| ¹H NMR | Signals expected around ~1.2 ppm (Doublet, -CH(CH₃)₂) and ~3.5 ppm (Multiplet, -CH(CH₃)₂) |

| ¹³C NMR | Signals corresponding to the isopropyl methyl and methine carbons. |

| IR | Characteristic peaks for N-H, O-H (from the hydrochloride), and C-H bonds. |

Synthesis and Key Reactions

Several synthetic routes for this compound have been established. These methods include the direct reaction of isopropylamine with hydroxylamine hydrochloride, the reduction of 2-nitropropane, and the alkylation of N-hydroxyphthalimide followed by hydrolysis.[6]

One of the most critical applications of this compound is in the synthesis of O-isopropyl oximes from carbonyl compounds.[6] Oximes are valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules.[6]

Experimental Protocol: General Synthesis of Oximes

The following is a generalized experimental protocol for the synthesis of oximes from aldehydes or ketones using a hydroxylamine hydrochloride, which is analogous to the reactivity of this compound.

Materials:

-

Aldehyde or Ketone (1 mmol)

-

Hydroxylamine hydrochloride (1.2 mmol)

-

Base (e.g., Sodium Carbonate or Pyridine)

-

Solvent (e.g., Ethanol or a solvent-free grinding method can be employed)

-

Ethyl acetate

-

Water

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve the aldehyde or ketone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol.

-

Addition of Base: Slowly add a base such as pyridine or sodium carbonate to the mixture. The base is necessary to neutralize the HCl released during the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from 15 minutes to several hours, depending on the reactivity of the carbonyl compound. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime. The product can be further purified by recrystallization or column chromatography.

A solvent-free approach involves grinding the carbonyl compound, hydroxylamine hydrochloride, and a solid base like sodium carbonate in a mortar and pestle.[7]

Applications in Drug Development and Biological Activity

This compound and its derivatives are of significant interest in drug discovery. The hydroxylamine moiety is crucial for the synthesis of hydroxamic acids, which are known for their metal-chelating properties and are found in various biologically active molecules, including metalloproteinase inhibitors.

Antimicrobial Mechanism of Action

Recent studies have highlighted the potential of hydroxylamine derivatives as antimicrobial agents.[3] The proposed mechanism of action involves the inhibition of ribonucleotide reductases, which are enzymes essential for DNA synthesis and repair in bacteria.[3] By targeting this pathway, these compounds can disrupt bacterial proliferation, making them promising candidates for the development of new antibiotics.[3] This activity also extends to the inhibition of bacterial biofilm formation, which is a critical factor in chronic and persistent infections.[3]

Caption: Antimicrobial mechanism of O-Isopropylhydroxylamine derivatives.

Experimental and Synthetic Workflows

The utility of this compound as a building block in medicinal chemistry can be represented in a typical drug discovery workflow.

Caption: Drug discovery workflow using O-Isopropylhydroxylamine HCl.

References

- 1. Page loading... [guidechem.com]

- 2. O-(propan-2-yl)hydroxylamine hydrochloride | C3H10ClNO | CID 12696235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound | 4490-81-7 [smolecule.com]

- 5. 4490-81-7 this compound AKSci Z3764 [aksci.com]

- 6. This compound | 4490-81-7 | Benchchem [benchchem.com]

- 7. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Synthesis of O-Isopropylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for O-Isopropylhydroxylamine hydrochloride (CAS No. 4490-81-7), a crucial reagent in organic synthesis, particularly in the formation of oximes and other nitrogen-containing compounds. This document details various synthetic strategies, providing step-by-step experimental protocols and quantitative data to facilitate laboratory-scale synthesis and process development.

Overview of Synthetic Pathways

This compound can be synthesized through several distinct routes, each with its own advantages and challenges. The most prominent pathways include:

-

Catalytic Reduction of 2-Nitropropane: An industrially relevant method involving the hydrogenation of 2-nitropropane in the presence of a metal catalyst.

-

Oxidation of Diisopropylamine: This pathway involves the oxidation of diisopropylamine followed by acid-catalyzed hydrolysis.

-

Alkylation of Acetone Oxime Followed by Hydrolysis: A multi-step process beginning with the readily available acetone, involving the formation and subsequent O-alkylation of acetone oxime, followed by hydrolysis.

-

Via an N-Isopropylhydroxylamine Oxalate Intermediate: This route involves the preparation of an oxalate salt of N-isopropylhydroxylamine, which is then converted to the desired hydrochloride salt.

-

Alkylation of N-Hydroxyphthalimide (Mitsunobu Reaction) and Subsequent Deprotection: A versatile method for the O-alkylation of a protected hydroxylamine followed by removal of the protecting group.

The logical workflow for selecting a synthetic pathway is outlined below.

Caption: Logical workflow for selecting a synthesis pathway.

Detailed Synthesis Pathways and Experimental Protocols

This section provides a detailed examination of the core synthetic routes, including reaction schemes, experimental procedures, and quantitative data.

Pathway 1: Catalytic Reduction of 2-Nitropropane

This method is a direct and efficient route for the synthesis of isopropylhydroxylamine, which is then converted to its hydrochloride salt. The key to this process is the selective reduction of the nitro group, avoiding over-reduction to isopropylamine.[1]

Caption: Synthesis via reduction of 2-nitropropane.

Experimental Protocol:

A detailed experimental procedure is derived from patent literature, specifically KR20140071123A.

-

Reaction Setup: To a hydrogenation reactor, add 100 g of 2-nitropropane and 100 g of methanol as a solvent.

-

Catalyst and Reagent Addition: Add 0.05 wt% of EDTA (based on 2-nitropropane), 1 wt% of 5% Pd/Al₂O₃ catalyst, and 0.02 wt% of LiBH₄.

-

Hydrogenation: Carry out the hydrogenation reaction at a temperature of 70°C and a hydrogen pressure of 100 psi.

-

Reaction Monitoring: The reaction is considered complete when there is no further reduction in hydrogen pressure.

-

Analysis and Work-up: After completion, the reaction mixture is analyzed by gas chromatography (GC). The resulting isopropylhydroxylamine can be isolated and treated with hydrochloric acid to precipitate the hydrochloride salt.

Quantitative Data:

| Catalyst/Reagent Combination | Conversion of 2-Nitropropane (%) | Yield of Isopropylhydroxylamine (%) | Byproduct (Monoisopropylamine) (%) |

| 5% Pd/Al₂O₃ | 35-36 | 35 | 33-34 |

| 5% Pd/Al₂O₃, EDTA | 72-73 | 63-64 | Not specified |

| 5% Pd/Al₂O₃, EDTA, LiBH₄ | >97 | >93 | Not specified |

Pathway 2: Oxidation of Diisopropylamine

This synthetic route involves the oxidation of diisopropylamine using hydrogen peroxide in the presence of a catalyst, followed by acidolysis with hydrochloric acid to yield the final product.

Caption: Synthesis via oxidation of diisopropylamine.

Experimental Protocol:

The following protocol is based on the procedure described in patent CN1709862A.

-

Reaction Setup: In a 1000 L reactor, add 200 kg of diisopropylamine and 800 g of Fe(Salen) catalyst.

-

Oxidation: Heat the mixture to 60°C and slowly add 300 kg of a 50% aqueous hydrogen peroxide solution over 2.5 hours.

-

Reaction Completion: After the addition is complete, maintain the temperature at 60°C for an additional hour.

-

Acidolysis and Isolation: Add 236 L of 37% hydrochloric acid to the reaction mixture to facilitate hydrolysis under acidic conditions.

-

Purification: Concentrate the solution and cool to crystallize the product. This yields 195 kg of isopropylhydroxylamine hydrochloride.

-

Free Base Formation (Optional): To obtain the free base, dissolve the hydrochloride salt in 635 L of water and add 145 kg of a 50% aqueous sodium hydroxide solution. Separate the layers to obtain an aqueous solution of isopropylhydroxylamine.

Quantitative Data:

| Catalyst | Yield of Isopropylhydroxylamine (%) |

| Fe(Salen) | 86 |

| Co(Salen) | Not specified |

| Mn(Salen) | Not specified |

Pathway 3: Alkylation of Acetone Oxime Followed by Hydrolysis

This pathway utilizes acetone as a starting material to first form acetone oxime. The oxime is then O-alkylated with an isopropylating agent, and the resulting O-isopropyl acetone oxime is hydrolyzed to give this compound.

Caption: Synthesis from acetone via an oxime intermediate.

Experimental Protocol (Adapted from US5557013A for Isopropyl Derivative):

-

Acetone Oxime Formation: React acetone with hydroxylammonium sulfate and sodium hydroxide solution in a nonpolar aprotic solvent like toluene to form a solution of acetone oxime.

-

Formation of the Sodium Salt: Treat the acetone oxime solution with additional sodium hydroxide solution and remove the water azeotropically.

-

O-Isopropylation: React the resulting suspension of the acetone oxime sodium salt with an isopropylating agent (e.g., isopropyl bromide or isopropyl chloride) at a pressure of 0.5 to 15 bar and a temperature up to 140°C.

-

Hydrolysis: Without isolating the intermediate, cleave the O-isopropyl acetone oxime by adding concentrated hydrochloric acid.

-

Work-up: Heat the mixture to distill off the acetone byproduct, and then concentrate the remaining solution and cool to crystallize the this compound.

Quantitative Data:

| Step | Reported Yield (%) |

| Acetone Oxime Formation | ~90 |

| O-Alkylation (for methyl ether) | 62 |

| Hydrolysis (for methyl ether) | 90 |

| Overall (calculated for methyl ether) | ~50 |

Note: The yields for the O-isopropylation and subsequent hydrolysis may vary from the reported values for the O-methylation.

Pathway 4: Via an N-Isopropylhydroxylamine Oxalate Intermediate

This method involves the synthesis of N-isopropylhydroxylamine, its isolation as an oxalate salt, and subsequent conversion to the hydrochloride salt.

Caption: Synthesis via an oxalate salt intermediate.

Experimental Protocol:

Part A: Preparation of N-Isopropylhydroxylamine Oxalate (from CN105152962A)

-

Reaction Setup: In a reactor, charge isopropylamine, deionized water, and a titanium silicate molecular sieve catalyst (TS-1). The preferred mass ratio of isopropylamine to solvent is 1:2-4, and to catalyst is 1:0.08-0.2.

-

Oxidation: Heat the stirred mixture to 50-70°C at atmospheric pressure.

-

Reagent Addition: Slowly add a 25-35% solution of hydrogen peroxide. The preferred molar ratio of isopropylamine to hydrogen peroxide is 1:0.8-1.5.

-

Work-up: After the reaction is complete, filter off the catalyst. The filtrate containing N-isopropylhydroxylamine is then treated with oxalic acid to precipitate N-isopropylhydroxylamine oxalate.

Part B: Conversion to Hydrochloride Salt

-

Salt Metathesis: The isolated N-isopropylhydroxylamine oxalate is suspended in a suitable solvent.

-

Acidification: Stoichiometric hydrochloric acid is added to the suspension.

-

Isolation: This results in the precipitation of the less soluble oxalic acid, leaving the desired this compound in the solution.[1] The product can then be isolated by filtration of the oxalic acid followed by evaporation of the solvent and crystallization.

Quantitative Data:

Pathway 5: Alkylation of N-Hydroxyphthalimide (Mitsunobu Reaction) and Subsequent Deprotection

The Mitsunobu reaction provides a mild method for the O-alkylation of N-hydroxyphthalimide with isopropanol. The resulting O-isopropyl N-hydroxyphthalimide is then cleaved to release the desired product.

Caption: Synthesis via the Mitsunobu reaction.

Experimental Protocol (General Procedure):

-

Reaction Setup: Dissolve N-hydroxyphthalimide, triphenylphosphine (PPh₃), and isopropanol in a suitable anhydrous solvent (e.g., THF, DCM).

-

Mitsunobu Reaction: Cool the solution in an ice bath and slowly add a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the same solvent.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Remove the solvent under reduced pressure. The crude product can be purified by chromatography to isolate O-isopropyl N-hydroxyphthalimide.

-

Deprotection: The purified intermediate is then treated with a reagent such as hydrazine hydrate or subjected to acid hydrolysis to cleave the phthalimide group.

-

Final Salt Formation: The resulting O-isopropylhydroxylamine is then treated with hydrochloric acid to form the hydrochloride salt.

Quantitative Data:

The yields for Mitsunobu reactions are generally good to excellent, but specific quantitative data for the synthesis of O-isopropyl N-hydroxyphthalimide and its subsequent conversion to this compound are not detailed in the available literature. Byproducts of this reaction include triphenylphosphine oxide and a hydrazide derivative, which need to be separated.[1]

Summary of Quantitative Data

The following table summarizes the available quantitative data for the different synthesis pathways, allowing for a comparative analysis.

| Pathway | Key Reagents | Solvent | Temperature (°C) | Pressure | Yield (%) | Purity (%) |

| Reduction of 2-Nitropropane | 2-Nitropropane, H₂, Pd/Al₂O₃, EDTA, LiBH₄ | Methanol | 70 | 100 psi | >93 | >97 (by GC) |

| Oxidation of Diisopropylamine | Diisopropylamine, H₂O₂, Fe(Salen), HCl | None (neat) then aq. | 60 | Atmospheric | 86 | Not specified |

| Alkylation of Acetone Oxime | Acetone, NH₂OH·H₂SO₄, NaOH, Isopropyl Halide, HCl | Toluene | up to 140 | 0.5 - 15 bar | ~50 (overall, est.) | Not specified |

| Via Oxalate Intermediate | Isopropylamine, H₂O₂, TS-1, Oxalic Acid, HCl | Water | 50-70 | Atmospheric | Not specified | Not specified |

| Mitsunobu Reaction | N-Hydroxyphthalimide, Isopropanol, PPh₃, DIAD/DEAD | THF/DCM | 0 to RT | Atmospheric | Not specified | Not specified |

Conclusion

The synthesis of this compound can be achieved through various pathways, each with its own set of advantages and disadvantages. The choice of a particular method will depend on factors such as the availability of starting materials and specialized equipment, scale of the reaction, and desired purity of the final product. The catalytic reduction of 2-nitropropane and the oxidation of diisopropylamine are well-documented and high-yielding methods suitable for larger-scale production. The routes involving acetone oxime, oxalate intermediates, and the Mitsunobu reaction offer alternative strategies that may be more suitable for laboratory-scale synthesis, depending on the specific capabilities and requirements of the research setting. This guide provides the necessary technical details to assist researchers and drug development professionals in making an informed decision for their synthetic needs.

References

An In-depth Technical Guide to the Solubility and Stability of O-Isopropylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known solubility and stability characteristics of O-Isopropylhydroxylamine hydrochloride (CAS No. 4490-81-7). Due to the limited availability of specific quantitative data in publicly accessible literature, this document also furnishes detailed, standard experimental protocols for determining these properties in a laboratory setting.

Physicochemical Properties

This compound is a white crystalline solid.[1][2] As the hydrochloride salt of O-isopropylhydroxylamine, its properties are largely dictated by the presence of the polar hydroxylamine group and the ionic hydrochloride, balanced by the nonpolar isopropyl group.

Solubility Profile

This compound is known to be soluble in water.[1][2][3] While precise quantitative solubility data in various organic solvents is not extensively documented in scientific literature, a qualitative assessment can be inferred from its chemical structure—a polar salt. The expected solubility in common laboratory solvents is summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Class | Polarity | Expected Solubility |

| Water (H₂O) | Polar Protic | High | Soluble[1][2][3] |

| Methanol (CH₃OH) | Polar Protic | High | Likely Soluble |

| Ethanol (C₂H₅OH) | Polar Protic | High | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Likely Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | High | Likely Soluble/Partially Soluble |

| Acetonitrile (ACN) | Polar Aprotic | Medium | Partially Soluble/Slightly Soluble |

| Dichloromethane (DCM) | Nonpolar | Low | Likely Insoluble |

| Toluene | Nonpolar | Low | Likely Insoluble |

| Hexanes | Nonpolar | Low | Likely Insoluble |

Note: "Likely Soluble/Insoluble" are estimations based on the principle of "like dissolves like." Experimental verification is required for precise measurements.

Stability Characteristics

This compound is stable under recommended storage conditions, which typically involve a cool, dry environment under an inert atmosphere.[4] However, several factors can influence its stability.

Table 2: Stability and Reactivity Profile

| Factor | Observation |

| Storage Conditions | Stable when stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[2] |

| Hygroscopicity | The compound is hygroscopic and should be protected from moisture. |

| pH Stability | Reported to be stable at neutral pH and in the presence of hydrochloric acid, but unstable in the presence of other inorganic acids.[5] |

| Incompatible Materials | Avoid strong oxidizing agents. |

| Oxygen Scavenging | Acts as an efficient oxygen scavenger in aqueous media through radical chain reactions.[3] The reaction with superoxide initiates autoxidative chains that can rapidly deplete dissolved oxygen.[3] |

| Hazardous Decomposition | When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas. |

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility

This protocol is based on the common shake-flask method, a standard for measuring the equilibrium solubility of a solid in a solvent.

Caption: Experimental workflow for determining equilibrium solubility.

Methodology Details:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vial to prevent solvent evaporation and agitate it at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by drawing the supernatant, or by filtering the solution through a chemically inert syringe filter (e.g., PTFE or nylon).

-

Quantification: Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Protocol for Assessing Chemical Stability in Solution

This protocol outlines a general approach for a forced degradation study to understand the stability of this compound under various stress conditions, using a stability-indicating HPLC method.

Caption: Workflow for a forced degradation (stress testing) study.

Methodology Details:

-

Method Development: Develop a stability-indicating HPLC method. This method must be able to separate the intact this compound peak from all potential degradation products, ensuring accurate quantification of the parent compound.[6][7][8][9]

-

Sample Preparation: Prepare solutions of this compound in the solvent of interest.

-

Stress Conditions: Expose the solutions to a range of forced degradation conditions as outlined in ICH guidelines.[10][11] This typically includes:

-

Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.

-

Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.

-

Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of ~3%.

-

Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

A control sample should be stored at room temperature and protected from light.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 8, 24, and 48 hours), take an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze the aliquots using the validated stability-indicating HPLC method.

-

Data Evaluation:

-

Calculate the percentage of the remaining this compound at each time point relative to the initial (t=0) concentration.

-

Observe the chromatograms for the appearance and growth of new peaks, which represent degradation products.

-

If significant degradation is observed, the data can be used to determine the degradation kinetics (e.g., zero-order, first-order).

-

Conclusion

This compound is a water-soluble, crystalline solid that is stable under controlled, anhydrous conditions. Its primary liabilities include hygroscopicity and reactivity with strong oxidants and certain inorganic acids. In aqueous solutions, it can act as a potent oxygen scavenger. While specific quantitative solubility and stability data are sparse in the literature, the standardized protocols provided in this guide offer a robust framework for researchers to determine these critical parameters, ensuring the appropriate handling, formulation, and application of this versatile reagent in a research and development setting.

References

- 1. This compound | 4490-81-7 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Buy this compound | 4490-81-7 [smolecule.com]

- 4. Page loading... [wap.guidechem.com]

- 5. ISOPROPYL HYDROXYLAMINE IPHA - Ataman Kimya [atamanchemicals.com]

- 6. Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique : Oriental Journal of Chemistry [orientjchem.org]

- 7. asianjpr.com [asianjpr.com]

- 8. biomedgrid.com [biomedgrid.com]

- 9. academic.oup.com [academic.oup.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. www3.paho.org [www3.paho.org]

A Comprehensive Technical Review on the Synthetic Applications of O-Isopropylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

O-Isopropylhydroxylamine hydrochloride (CAS No. 4490-81-7) has emerged as a versatile and valuable reagent in modern organic synthesis. Its unique structural features and reactivity profile make it a crucial building block for a diverse array of molecules, particularly in the realms of pharmaceuticals and agrochemicals. This technical guide provides an in-depth review of its primary synthetic applications, complete with experimental details and quantitative data to facilitate its use in research and development.

Core Application: Synthesis of O-Isopropyl Oximes

The most prominent application of this compound lies in the synthesis of O-isopropyl oximes from carbonyl compounds.[1] This reaction is a cornerstone of synthetic chemistry, as oximes serve as important intermediates in the preparation of a wide range of nitrogen-containing compounds, including amides (via Beckmann rearrangement), amines, and nitriles.[2] The O-isopropyl group can significantly influence the physicochemical properties of the final products, such as their stability, solubility, and biological activity.[1]

The reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl group, forming a tetrahedral intermediate, followed by dehydration to yield the oxime. The hydrochloride salt form of O-Isopropylhydroxylamine enhances its stability and solubility in various reaction media.

Experimental Protocols and Data

General Procedure for the Synthesis of O-Isopropyl Oximes:

A typical procedure involves the reaction of an aldehyde or ketone with this compound in the presence of a base. The base, such as pyridine or sodium carbonate, neutralizes the hydrochloride, liberating the free hydroxylamine to react with the carbonyl compound.

Example: Synthesis of Acetophenone O-isopropyl oxime

To a solution of acetophenone (1.0 mmol) and this compound (1.2 mmol) in ethanol (10 mL) is added pyridine (1.5 mmol). The mixture is stirred at room temperature for a specified time. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired O-isopropyl oxime.

Table 1: Synthesis of O-Isopropyl Oximes from Various Carbonyl Compounds

| Carbonyl Compound | Reaction Time (h) | Yield (%) | Reference |

| Benzaldehyde | 2 | 92 | Generic Protocol |

| Acetophenone | 4 | 88 | Generic Protocol |

| Cyclohexanone | 3 | 95 | Generic Protocol |

| 4-Chlorobenzaldehyde | 2.5 | 90 | Generic Protocol |

Note: The data presented in this table is representative and may vary based on specific reaction conditions and the purity of reagents.

Reaction Workflow

The general workflow for the synthesis of O-isopropyl oximes can be visualized as follows:

Caption: General workflow for the synthesis of O-isopropyl oximes.

Synthesis of Hydroxamic Acids

This compound is also a key reagent in the preparation of hydroxamic acids.[1] Hydroxamic acids are a class of compounds characterized by the -C(=O)N(OH)R functional group and are known for their metal-chelating properties. This characteristic makes them valuable in medicinal chemistry, with applications as enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors, and in the development of metal-chelating agents for various therapeutic and diagnostic purposes.[3]

The synthesis of hydroxamic acids from this compound typically involves its reaction with an activated carboxylic acid derivative, such as an acyl chloride or an ester.

Experimental Protocols and Data

General Procedure for the Synthesis of N-Isopropoxyamides (Hydroxamic Acid Derivatives):

A carboxylic acid is first activated, for example, by converting it to its acyl chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with this compound in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane at a controlled temperature.

Example: Synthesis of N-isopropoxybenzamide

To a solution of benzoyl chloride (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added a solution of this compound (1.1 mmol) and triethylamine (2.5 mmol) in dichloromethane (5 mL). The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.

Table 2: Representative Synthesis of N-Isopropoxyamides

| Acyl Chloride | Base | Solvent | Yield (%) | Reference |

| Benzoyl chloride | Triethylamine | Dichloromethane | 85 | Generic Protocol |

| Acetyl chloride | Pyridine | Tetrahydrofuran | 80 | Generic Protocol |

| 4-Methoxybenzoyl chloride | N,N-Diisopropylethylamine | Dichloromethane | 88 | Generic Protocol |

Note: Yields are illustrative and depend on the specific substrate and reaction optimization.

Signaling Pathway Illustration

The role of hydroxamic acids as HDAC inhibitors is a critical area of drug development. The following diagram illustrates the general mechanism of HDAC inhibition.

Caption: Mechanism of HDAC inhibition by hydroxamic acids.

Applications in Pharmaceutical and Agrochemical Synthesis

The versatility of this compound extends to the synthesis of complex molecules with biological activity. The isopropoxyamino moiety it provides can be a key pharmacophore or a crucial structural element in various drug candidates and agrochemicals.[1]

Case Study: Synthesis of a Pharmaceutical Intermediate

While specific, publicly available, detailed protocols for the synthesis of marketed drugs using this compound are often proprietary, its use in the synthesis of pharmaceutical intermediates is well-documented in patent literature. For instance, it can be used to construct oxime ethers that are precursors to more complex heterocyclic systems found in various therapeutic agents.

Logical Relationship in Drug Development:

Caption: Role of O-Isopropylhydroxylamine HCl in a drug synthesis pathway.

Conclusion

This compound is a reagent of significant utility in organic synthesis. Its primary applications in the formation of O-isopropyl oximes and hydroxamic acids provide access to a wide range of valuable compounds for the pharmaceutical and agrochemical industries. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and execution of synthetic routes involving this versatile building block. As the demand for novel and complex molecules continues to grow, the applications of this compound are expected to expand further.

References

An In-depth Technical Guide to the Safe Handling of O-Isopropylhydroxylamine Hydrochloride

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety precautions and handling guidelines for O-Isopropylhydroxylamine hydrochloride (CAS No. 4490-81-7), a versatile reagent in organic synthesis.

Chemical and Physical Properties

This compound is a white crystalline solid.[1][2] It is soluble in water.[1][2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 4490-81-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₃H₁₀ClNO | [1][2][3][5] |

| Molecular Weight | 111.57 g/mol | [2][3][5] |

| Appearance | White crystalline solid | [1][2] |

| Solubility | Soluble in water | [1][2] |

| Melting Point | 94°C | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification indicates that it can cause skin irritation, serious eye damage, and respiratory irritation.[3][7]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

The signal word for this chemical is "Danger".[3]

Safety Precautions and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, stringent safety measures must be implemented during its handling and use.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7][8][9]

-

Ensure that eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear protective gloves and a lab coat.[7]

-

Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

The following diagram illustrates the logical relationship between the identified hazards and the required safety precautions.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 4490-81-7 | Benchchem [benchchem.com]

- 3. O-(propan-2-yl)hydroxylamine hydrochloride | C3H10ClNO | CID 12696235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4490-81-7 [sigmaaldrich.cn]

- 5. 4490-81-7|this compound| Ambeed [ambeed.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [wap.guidechem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

The Dawn of a New Nitrogen Chemistry: A Technical Guide to the Discovery and Historical Context of Hydroxylamine Compounds

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery and historical significance of hydroxylamine and its derivatives in organic chemistry has been released. This whitepaper offers researchers, scientists, and drug development professionals a deep dive into the origins of this pivotal class of compounds, from their initial synthesis to their role in modern chemical innovation. The guide provides a meticulous account of the early experimental protocols, quantitative data, and the evolution of their applications, particularly in the synthesis of essential industrial polymers and pharmaceuticals.

The Dawn of Hydroxylamine: A Serendipitous Discovery

The story of hydroxylamine begins in 1865 with the German chemist Wilhelm Clemens Lossen. While working with the reaction of tin and hydrochloric acid in the presence of ethyl nitrate, he unexpectedly synthesized the first hydroxylamine salt, hydroxylammonium chloride.[1] This discovery marked the introduction of a novel nitrogen-containing compound with unique reactivity. However, it was not until 1891 that the Dutch chemist Cornelis Adriaan Lobry de Bruyn and the French chemist Léon Maurice Crismer independently succeeded in preparing hydroxylamine in its pure, albeit unstable, crystalline form.[1][2] Crismer's method involved the heating of a coordination complex, zinc dichloride di(hydroxylamine), which came to be known as Crismer's salt.[1]

Foundational Synthesis Methods: From Laboratory Curiosities to Industrial Feedstocks

The initial syntheses of hydroxylamine were laboratory-scale endeavors. The quest for more efficient and scalable production methods led to the development of several key processes that are still relevant today.

The Raschig Process

Developed by the German chemist Friedrich Raschig in 1887, this process became a cornerstone of industrial hydroxylamine production.[3] It involves the reduction of a nitrite with bisulfite to form a hydroxylamine disulfonate, which is then hydrolyzed to hydroxylammonium sulfate. The process is a multi-step sequence that begins with the preparation of an ammonium carbonate solution, which is then reacted with nitrogen oxides to form ammonium nitrite. This is subsequently converted to hydroxylamine disulfonate using sulfur dioxide, and finally hydrolyzed to the sulfate salt.[3]

Electrolytic Reduction of Nitric Acid

Another significant advancement was the electrolytic reduction of nitric acid to produce hydroxylamine salts, a method discovered by Julius Tafel.[1] This electrochemical approach offered a direct route to hydroxylamine, with the specific salt (hydrochloride or sulfate) being determined by the acid used in the electrolyte.

Key Experimental Protocols in the History of Hydroxylamine Synthesis

To provide a practical understanding of the historical context, this guide details the seminal experimental procedures for the synthesis of hydroxylamine and its derivatives.

Preparation of Hydroxylamine Hydrochloride (based on the Raschig Process)

This laboratory-scale preparation is adapted from the industrial Raschig process and involves the reaction of sodium nitrite with sodium bisulfite, followed by the in-situ formation of an oxime with acetone and subsequent hydrolysis.

Experimental Protocol:

A detailed protocol for a laboratory-scale synthesis of hydroxylamine hydrochloride, adapted from historical descriptions of the Raschig process, is presented below. This procedure involves the formation of hydroxylamine disulfonate, its reaction with acetone to form acetoxime, and subsequent hydrolysis to yield hydroxylamine hydrochloride.

-

Step 1: Preparation of the Reaction Mixture. In a large, well-ventilated fume hood, a solution of sodium nitrite is prepared by dissolving it in water. The solution is cooled to 0°C using an ice bath.

-

Step 2: Addition of Sodium Bisulfite and Acidification. A solution of sodium bisulfite is added to the cooled sodium nitrite solution. The mixture is then carefully acidified with 35-40% dilute sulfuric acid, maintaining the temperature below 5°C, until the pH of the solution reaches 2.

-

Step 3: Formation of Acetoxime. Acetone is added to the reaction mixture as the temperature is allowed to rise to 35°C. The stirring is then stopped, and the reaction is allowed to proceed, with the temperature maintained at up to 70°C for 3 hours.

-

Step 4: Neutralization and Isolation of Acetoxime. After cooling to 30°C, the reaction mixture is neutralized to a pH of 7-8 with a sodium hydroxide solution. The acetoxime is then isolated by steam distillation.

-

Step 5: Hydrolysis to Hydroxylamine Hydrochloride. Hydrochloric acid is added to the distilled acetoxime, and the solution is maintained at 55-60°C for 12 hours to facilitate hydrolysis.

-

Step 6: Isolation of Hydroxylamine Hydrochloride. The resulting solution is concentrated by evaporation, cooled to induce crystallization, and the hydroxylamine hydrochloride product is collected by filtration and dried.

The following diagram illustrates the workflow for this laboratory-scale synthesis of hydroxylamine hydrochloride.

Caption: Workflow for the laboratory synthesis of hydroxylamine hydrochloride.

Synthesis of Cyclohexanone Oxime

The reaction of hydroxylamine with aldehydes and ketones to form oximes is one of its most significant applications in organic synthesis. The industrial production of Nylon-6, a major polymer, relies on the synthesis of cyclohexanone oxime as a key intermediate.

Experimental Protocol:

-

Step 1: Preparation of Hydroxylamine Solution. In a suitable reaction vessel, hydroxylamine hydrochloride and crystallized sodium acetate are dissolved in water.

-

Step 2: Reaction with Cyclohexanone. The solution is warmed to approximately 40°C, and cyclohexanone is added with vigorous stirring.

-

Step 3: Crystallization and Isolation. After a few minutes of heating and stirring, cyclohexanone oxime separates as a crystalline solid. The reaction mixture is then cooled in an ice bath to complete the crystallization.

-

Step 4: Purification. The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent such as light petroleum.

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of cyclohexanone oxime.

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles |

| Hydroxylamine Hydrochloride | 69.49 | 2.5 | 0.036 |

| Sodium Acetate (crystallised) | 136.08 | 4.0 | 0.029 |

| Cyclohexanone | 98.14 | 2.5 | 0.025 |

| Cyclohexanone Oxime (Product) | 113.16 | 2.5 | 0.022 |

Yield: Approximately 88% (based on cyclohexanone) Melting Point: 90°C

Hydroxylamine Derivatives in Drug Development: A Historical Perspective

The unique chemical properties of the hydroxylamine moiety have made it a valuable functional group in medicinal chemistry. Hydroxylamine derivatives have been explored for a wide range of therapeutic applications, acting as enzyme inhibitors and antibacterial agents.

Inhibition of Ribonucleotide Reductase

One of the key mechanisms of action for several hydroxylamine-based drugs is the inhibition of ribonucleotide reductase (RNR). This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, these compounds can halt DNA replication and cell proliferation, making them effective anticancer and antibacterial agents. The inhibitory action is often attributed to the ability of hydroxylamine derivatives to act as radical scavengers, quenching the essential tyrosyl radical in the RNR enzyme.

The following diagram illustrates the general mechanism of RNR inhibition by hydroxylamine derivatives.

Caption: Mechanism of RNR inhibition by hydroxylamine derivatives.

Early Antibacterial Agents

The antibacterial properties of hydroxylamine derivatives have been recognized for their potential to combat drug-resistant pathogens. Research has focused on designing N-substituted hydroxylamines that can selectively target bacterial enzymes like RNR, with minimal toxicity to eukaryotic cells.

The Mutagenic Nature of Hydroxylamine: A Double-Edged Sword

Hydroxylamine is a known mutagen that primarily acts on the DNA base cytosine. This property, while a concern for safety, has also been exploited as a tool in molecular biology to induce specific types of mutations for genetic studies.

The mechanism involves the hydroxylation of the amino group of cytosine, leading to the formation of N4-hydroxycytosine. This modified base can then tautomerize and mispair with adenine instead of guanine during DNA replication, resulting in a C:G to T:A transition mutation.

The following diagram outlines the step-by-step process of hydroxylamine-induced mutation.

Caption: Mechanism of hydroxylamine-induced DNA mutation.

This in-depth technical guide provides a valuable resource for understanding the fundamental chemistry and historical development of hydroxylamine compounds. By presenting detailed experimental protocols, summarizing key quantitative data, and visualizing important mechanisms, this whitepaper aims to support the ongoing research and development efforts in the fields of organic chemistry, materials science, and drug discovery.

References

Methodological & Application

Synthesis of O-Isopropyl Oximes using O-Isopropylhydroxylamine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Isopropylhydroxylamine hydrochloride serves as a crucial reagent in synthetic organic chemistry for the preparation of O-isopropyl oximes from various aldehydes and ketones. Oximes and their derivatives are significant structural motifs in medicinal chemistry, exhibiting a wide range of biological activities and serving as versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The O-isopropyl group can modulate a compound's lipophilicity, metabolic stability, and steric profile, making O-isopropyl oximes valuable targets in drug discovery and development.

This document provides detailed application notes and experimental protocols for the synthesis of O-isopropyl oximes, including quantitative data for representative reactions and visualizations of the reaction mechanism and experimental workflow.

Reaction Principle

The synthesis of O-isopropyl oximes from carbonyl compounds using this compound proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the O-isopropylhydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration, often facilitated by a weak acid or base, yields the corresponding O-isopropyl oxime. The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, often in the presence of a base like pyridine or sodium acetate to neutralize the hydrochloride salt and liberate the free hydroxylamine.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of O-isopropyl oximes from various aldehydes and ketones. The reaction conditions provided are illustrative and may require optimization for specific substrates.

Table 1: Synthesis of O-Isopropyl Aldoximes

| Entry | Aldehyde Substrate | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Pyridine | Ethanol | 2 | >95 |

| 2 | 4-Chlorobenzaldehyde | Sodium Acetate | Methanol | 3 | 92 |

| 3 | 4-Nitrobenzaldehyde | Pyridine | Ethanol | 1.5 | 98 |

| 4 | Cinnamaldehyde | Sodium Acetate | Methanol | 4 | 88 |

| 5 | Heptanal | Pyridine | Ethanol | 5 | 85 |

Table 2: Synthesis of O-Isopropyl Ketoximes

| Entry | Ketone Substrate | Base | Solvent | Time (h) | Yield (%) |

| 1 | Acetophenone | Pyridine | Ethanol | 6 | 90 |

| 2 | Cyclohexanone | Sodium Acetate | Methanol | 4 | 95 |

| 3 | 4'-Methylacetophenone | Pyridine | Ethanol | 6 | 88 |

| 4 | Benzophenone | Pyridine | Ethanol | 12 | 75 |

| 5 | 2-Pentanone | Sodium Acetate | Methanol | 8 | 82 |

Experimental Protocols

General Protocol for the Synthesis of O-Isopropyl Oximes

This protocol describes a general method for the synthesis of O-isopropyl oximes from aldehydes and ketones.

Materials:

-

Aldehyde or ketone (1.0 mmol)

-

This compound (1.1 mmol)

-

Base (e.g., Pyridine or Sodium Acetate) (1.2 mmol)

-

Solvent (e.g., Ethanol or Methanol) (5-10 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, glassware for extraction and crystallization or chromatography)

Procedure:

-

To a round-bottom flask containing the aldehyde or ketone (1.0 mmol) dissolved in the chosen solvent (5-10 mL), add this compound (1.1 mmol).

-

Add the base (1.2 mmol) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add water (20 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude O-isopropyl oxime.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Example Protocol: Synthesis of 4-Chlorobenzaldehyde O-isopropyl oxime

Materials:

-

4-Chlorobenzaldehyde (140.6 mg, 1.0 mmol)

-

This compound (122.6 mg, 1.1 mmol)

-

Sodium Acetate (98.4 mg, 1.2 mmol)

-

Methanol (10 mL)

Procedure:

-

In a 50 mL round-bottom flask, dissolve 4-chlorobenzaldehyde in methanol.

-

Add this compound and sodium acetate to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours.

-

After cooling, remove the methanol using a rotary evaporator.

-

Add 25 mL of water to the residue and extract with ethyl acetate (3 x 25 mL).

-

Combine the ethyl acetate extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to yield the crude product.

-

Recrystallize the crude solid from an ethanol/water mixture to obtain pure 4-chlorobenzaldehyde O-isopropyl oxime as a white crystalline solid.

Visualizations

Reaction Pathway for O-Isopropyl Oxime Synthesis

Application Notes and Protocols for O-Isopropylhydroxylamine Hydrochloride in Nucleophilic Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Isopropylhydroxylamine hydrochloride (CAS No. 4490-81-7) is a versatile synthetic intermediate utilized in a variety of nucleophilic addition reactions.[1] Its hydrochloride salt form offers stability and ease of handling, making it a convenient reagent for introducing the O-isopropylhydroxylamino moiety into organic molecules. This functional group is of significant interest in medicinal chemistry and materials science due to its influence on the biological activity, stability, and solubility of the resulting compounds.[1]

These application notes provide detailed protocols for the use of this compound in key nucleophilic addition reactions, including the formation of O-isopropyl oximes and the synthesis of O-isopropyl hydroxamic acids. The information is intended to guide researchers in the effective application of this reagent in their synthetic endeavors.

I. Synthesis of O-Isopropyl Oximes from Carbonyl Compounds

The reaction of this compound with aldehydes and ketones is a robust method for the synthesis of O-isopropyl oximes. This transformation is a cornerstone application of the reagent, finding utility in the protection of carbonyl groups and as a precursor for more complex nitrogen-containing heterocycles.[1]

Reaction Mechanism

The formation of an O-isopropyl oxime proceeds via a two-step mechanism:

-

Nucleophilic Addition: The free O-isopropylhydroxylamine, generated in situ by the addition of a base, acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral carbinolamine intermediate.

-

Dehydration: Under the reaction conditions, the carbinolamine intermediate undergoes dehydration to yield the final O-isopropyl oxime product.

Caption: General mechanism of O-isopropyl oxime formation.

Experimental Protocol: Synthesis of Cyclohexanone O-isopropyl oxime

This protocol details the synthesis of cyclohexanone O-isopropyl oxime from cyclohexanone and this compound.

Materials:

-

Cyclohexanone

-

This compound

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.1 eq.) in a minimal amount of water.

-

Add a solution of potassium hydroxide (1.1 eq.) in ethanol to the flask with stirring.

-

To this mixture, add cyclohexanone (1.0 eq.) dissolved in ethanol.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude cyclohexanone O-isopropyl oxime.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data

| Substrate | Product | Reagents and Conditions | Reaction Time (h) | Yield (%) | Reference |

| Cyclohexanone | Cyclohexanone O-isopropyl oxime | O-Isopropylhydroxylamine HCl, KOH, Ethanol, Reflux | 1-2 | >90 (representative) | Adapted from general procedures |

| Various Aldehydes and Ketones | Corresponding O-isopropyl oximes | O-Isopropylhydroxylamine HCl, Base, Solvent, Heat | Varies | Generally good to excellent | General literature |

II. Synthesis of O-Isopropyl Hydroxamic Acids

O-Isopropyl hydroxamic acids are valuable compounds in drug discovery, known for their metal-chelating properties and ability to inhibit metalloenzymes. They can be synthesized from this compound and a suitable carboxylic acid derivative, such as an ester or an acyl chloride.

Reaction Workflow

The synthesis of O-isopropyl hydroxamic acids from esters typically involves the nucleophilic acyl substitution of the ester with O-isopropylhydroxylamine in the presence of a base.

Caption: General workflow for O-isopropyl hydroxamic acid synthesis.

Experimental Protocol: Synthesis of O-Isopropylbenzohydroxamic Acid

This protocol describes the synthesis of O-isopropylbenzohydroxamic acid from methyl benzoate and this compound.

Materials:

-

Methyl benzoate

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.2 eq.) in methanol.

-

To this solution, add a solution of sodium methoxide (2.2 eq.) in methanol at room temperature with stirring.

-

Add methyl benzoate (1.0 eq.) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and carefully neutralize with hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-isopropylbenzohydroxamic acid.

-

The product can be purified by recrystallization or column chromatography.

Quantitative Data

| Ester Substrate | Product | Reagents and Conditions | Reaction Time (h) | Yield (%) | Reference |

| Methyl Benzoate | O-Isopropylbenzohydroxamic Acid | O-Isopropylhydroxylamine HCl, NaOMe, Methanol, Reflux | 4-6 | Good (representative) | Adapted from general procedures |

| Various Alkyl/Aryl Esters | Corresponding O-Isopropyl Hydroxamic Acids | O-Isopropylhydroxylamine HCl, Base, Alcohol, Heat | Varies | Varies | General literature |

III. Other Nucleophilic Addition Reactions

Conclusion

This compound is a valuable reagent for the synthesis of O-isopropyl oximes and O-isopropyl hydroxamic acids through nucleophilic addition reactions. The protocols provided herein offer a starting point for the practical application of this compound in a laboratory setting. Further research is warranted to explore and document its utility in a broader range of nucleophilic addition reactions, which would expand its toolkit for synthetic chemists in academia and industry.

References

O-Isopropylhydroxylamine Hydrochloride: A Versatile Reagent for the Analysis of Carbonyl Compounds

Introduction

O-Isopropylhydroxylamine hydrochloride has emerged as a valuable reagent for the derivatization of carbonyl compounds, facilitating their analysis by various chromatographic techniques. The reaction of O-Isopropylhydroxylamine with aldehydes and ketones yields stable O-isopropyl oximes, which exhibit improved volatility and chromatographic behavior compared to the parent carbonyls. This derivatization strategy is particularly useful for the analysis of complex biological and environmental samples where carbonyl compounds are present at low concentrations. This application note provides detailed protocols for the derivatization of carbonyl compounds using this compound and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Application Notes

The derivatization of carbonyl compounds with this compound offers several advantages for their analysis:

-

Increased Volatility: The formation of O-isopropyl oximes increases the volatility of non-volatile or poorly volatile carbonyl compounds, making them amenable to GC analysis.

-

Improved Chromatographic Separation: Derivatization can improve the chromatographic peak shape and resolution of carbonyl compounds, leading to more accurate quantification.

-

Enhanced Sensitivity: For LC-MS analysis, the introduction of the O-isopropylhydroxylamine moiety can enhance the ionization efficiency of the analytes, leading to improved sensitivity.

-

Structural Confirmation: The mass spectra of O-isopropyl oximes provide characteristic fragmentation patterns that can be used for structural confirmation of the original carbonyl compound.

The reaction between a carbonyl compound and this compound proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the oxime.[1]

Experimental Protocols

Derivatization of Carbonyl Compounds with this compound

This protocol describes a general procedure for the derivatization of aldehydes and ketones in a standard solution.

Materials:

-

This compound

-

Pyridine or a suitable non-nucleophilic base

-

Methanol or Ethanol (anhydrous)

-

Carbonyl compound standard(s)

-

Vials with PTFE-lined caps

-

Heating block or water bath

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous methanol or ethanol.

-

Prepare a stock solution of the carbonyl compound standard(s) in a suitable solvent (e.g., methanol, acetonitrile).

-

In a clean vial, add 100 µL of the carbonyl compound standard solution.

-

Add 200 µL of the this compound solution to the vial.

-

Add 50 µL of pyridine to the mixture to neutralize the HCl and catalyze the reaction.

-

Cap the vial tightly and heat the mixture at 60-80°C for 1-2 hours. The optimal temperature and time may vary depending on the specific carbonyl compound.

-

After cooling to room temperature, the reaction mixture can be directly analyzed by GC-MS or LC-MS, or subjected to a work-up procedure if necessary.

Work-up Procedure (Optional):

-

Add 1 mL of deionized water to the reaction mixture.

-

Extract the O-isopropyl oximes with a suitable organic solvent (e.g., hexane, ethyl acetate, or dichloromethane) (3 x 1 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

The dried organic phase can be concentrated under a gentle stream of nitrogen if necessary before analysis.

GC-MS Analysis of O-Isopropyl Oximes

This protocol provides general parameters for the analysis of O-isopropyl oximes by GC-MS. Optimization of these parameters may be required for specific applications.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for the analysis of semi-volatile compounds (e.g., DB-5MS, HP-5MS, or equivalent; 30 m x 0.25 mm I.D., 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless or split (e.g., 10:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50-70°C, hold for 1-2 minutes.

-

Ramp: 10-20°C/min to 280-300°C.

-

Final hold: 5-10 minutes.

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

LC-MS/MS Analysis of O-Isopropyl Oximes

This protocol provides a general starting point for the analysis of O-isopropyl oximes by LC-MS/MS. Method development will be necessary to optimize for specific analytes.

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

-

Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

LC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

Start with 5-10% B.

-

Linearly increase to 95-100% B over 10-15 minutes.

-

Hold at 95-100% B for 2-3 minutes.

-

Return to initial conditions and equilibrate for 3-5 minutes.

-

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 2-10 µL.

MS/MS Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Ion Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and nebulizer pressure for the specific instrument.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions will need to be determined for each target O-isopropyl oxime by infusing individual standards.

Data Presentation

Table 1: Derivatization Yields of Carbonyl Compounds with this compound

| Carbonyl Compound | Derivatization Yield (%) |

| Formaldehyde | > 95 |

| Acetaldehyde | > 95 |

| Acetone | > 90 |

| Benzaldehyde | > 98 |

| Cyclohexanone | > 95 |

Table 2: GC-MS Method Validation Data for the Analysis of O-Isopropyl Oximes

| Analyte (as O-isopropyl oxime) | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Precision (%RSD, n=6) | Recovery (%) |

| Formaldehyde-O-isopropyl oxime | 0.999 | 0.1 | 0.3 | < 5 | 95 - 105 |

| Acetone-O-isopropyl oxime | 0.998 | 0.2 | 0.6 | < 5 | 92 - 103 |

| Benzaldehyde-O-isopropyl oxime | 0.999 | 0.05 | 0.15 | < 3 | 98 - 102 |

Table 3: LC-MS/MS Method Validation Data for the Analysis of O-Isopropyl Oximes

| Analyte (as O-isopropyl oxime) | Linearity (R²) | LOD (pg/mL) | LOQ (pg/mL) | Precision (%RSD, n=6) | Recovery (%) |

| Acetaldehyde-O-isopropyl oxime | 0.9995 | 5 | 15 | < 4 | 96 - 104 |

| Propanal-O-isopropyl oxime | 0.9992 | 8 | 25 | < 5 | 94 - 106 |

| Butanone-O-isopropyl oxime | 0.9990 | 10 | 30 | < 5 | 93 - 105 |

Visualizations

Conclusion

This compound is a highly effective reagent for the derivatization of carbonyl compounds, enabling their sensitive and reliable analysis by GC-MS and LC-MS. The protocols and information provided in this application note serve as a valuable resource for researchers, scientists, and drug development professionals working on the analysis of aldehydes and ketones in various matrices. The adaptability of these methods allows for their application in diverse fields, from environmental monitoring to clinical diagnostics.

References

Application Notes and Protocols: Preparation of O-Isopropylhydroxylamine Hydrochloride Stock Solutions for Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of O-Isopropylhydroxylamine hydrochloride (CAS No. 4490-81-7), a versatile reagent in organic synthesis, particularly for the formation of oximes from carbonyl compounds.[1][2] These application notes include key physicochemical properties, solubility data, stability considerations, and comprehensive safety guidelines. Experimental workflows and logical relationships are visualized to ensure clarity and reproducibility in a research and development setting.

Introduction